GlyT‑1 Inhibitory Potency: Benzoylpiperazine Carbaldehyde Chemotype Versus First-Generation Inhibitor Sarcosine
The benzoylpiperazine carbaldehyde chemotype, represented by compounds structurally analogous to 4-(5-benzoyl-6-methylpyridin-2-yl)piperazine-1-carbaldehyde, achieves GlyT‑1 inhibitory potency in the low nanomolar range, in stark contrast to the millimolar potency of the endogenous competitive inhibitor sarcosine. Benzoylpiperazine derivatives consistently demonstrate IC₅₀ values between 1.5 nM and 64 nM across multiple human and rodent GlyT‑1 assays [1][2]. Sarcosine, a frequently used research tool, exhibits GlyT‑1 IC₅₀ exceeding 100 µM, representing over a 1,500-fold potency deficit [1][3]. This quantitative gap renders sarcosine-based studies non-predictive of benzoylpiperazine pharmacology.
| Evidence Dimension | GlyT‑1 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | Benzoylpiperazine class: IC₅₀ range 1.5–64 nM (human GlyT‑1 in cellular uptake assays) |
| Comparator Or Baseline | Sarcosine (N-methylglycine): IC₅₀ > 100,000 nM (human GlyT‑1) |
| Quantified Difference | > 1,500-fold improvement in potency for benzoylpiperazine class vs. sarcosine |
| Conditions | Human GlyT‑1 expressed in QT6, HEK293, or CHO cells; [¹⁴C]glycine or [³H]glycine uptake; 10–20 min incubation |
Why This Matters
This potency difference directly determines whether an experimental glycine transporter pharmacology study can achieve physiologically meaningful glycine elevation at pharmacologically feasible concentrations.
- [1] Pinard, E., Alberati, D., Borroni, E., Fischer, H., Hainzl, D., Jolidon, S., ... & Thomas, A.W. (2008). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(18), 5134-5139. View Source
- [2] Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular Pharmacology, 74(6), 1705-1715. View Source
- [3] Javitt, D.C. (2012). Glycine transport inhibitors in the treatment of schizophrenia. Handbook of Experimental Pharmacology, 213, 367–399. View Source
